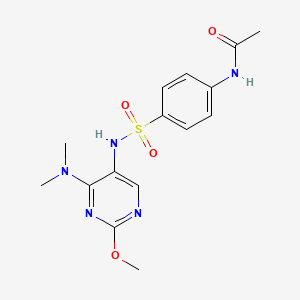
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a compound with a unique chemical structure, making it an interesting subject for research in various fields including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. The initial step usually includes the synthesis of 4-(dimethylamino)-2-methoxypyrimidine. This is followed by sulfonation to obtain 4-(dimethylamino)-2-methoxypyrimidin-5-yl sulfonic acid, which is then reacted with phenylamine to form the desired intermediate. The final step involves acetylation to produce this compound.
Industrial Production Methods
For industrial production, the same synthetic route is often used, albeit optimized for large-scale production. This includes the use of robust reaction conditions, efficient catalysts, and scalable purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, where the dimethylamino group is particularly susceptible.
Reduction: Reduction can occur at the sulfonamide linkage.
Substitution: N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: The main products are often N-oxide derivatives.
Reduction: Produces reduced sulfonamides.
Substitution: Substituted phenylacetamide derivatives.
科学的研究の応用
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide finds applications in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: Used in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Employed in the development of advanced materials and coatings.
作用機序
The mechanism by which N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves:
Molecular Targets: It interacts with proteins and enzymes, modifying their activity.
Pathways: It may inhibit enzymatic pathways critical for bacterial cell wall synthesis or cancer cell proliferation.
類似化合物との比較
Compared to other sulfonamide derivatives, N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its enhanced activity and selectivity. Similar compounds include:
Sulfanilamide
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
This compound is unique due to its specific substitutions that enhance its chemical and biological properties.
生物活性
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies, including in vitro and in silico analyses.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H18N4O3S
- Molecular Weight : Approx. 350.39 g/mol
The presence of the dimethylamino group and the methoxypyrimidine moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. Notably, an in vitro study evaluated its efficacy against A549 lung cancer cells, revealing an IC50 value of 40.89 μg/mL . This indicates moderate cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation effectively.
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 40.89 | Apoptosis induction |
2. Antioxidant Activity
In addition to its anticancer effects, the compound has shown moderate antioxidant activity. This was assessed through various assays measuring the ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.
3. Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial properties. Although specific studies focusing on this aspect were limited in the available literature, sulfonamide derivatives are generally known for their efficacy against bacterial infections.
In Silico Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with enzymes involved in cancer metabolism and cell signaling pathways.
- Target Proteins : Insulysin and other metabolic enzymes
- Binding Affinity : Calculated using molecular dynamics simulations
Case Studies and Experimental Data
Several case studies highlight the synthesis and characterization of this compound using various spectroscopic techniques (FT-IR, UV–Vis, NMR). These techniques confirmed the successful formation of the desired sulfonamide derivative and provided insights into its structural properties.
特性
IUPAC Name |
N-[4-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-10(21)17-11-5-7-12(8-6-11)25(22,23)19-13-9-16-15(24-4)18-14(13)20(2)3/h5-9,19H,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTSTOIKLLXUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














